2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-5-3-4-6-20(17)23(29)24-19-9-7-18(8-10-19)21-11-12-22(26-25-21)28-15-13-27(2)14-16-28/h3-12H,13-16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJXVOQMRJVBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.
Coupling with Benzamide: The final step involves coupling the pyridazine-piperazine intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the pyridazine ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its structural components, which include a piperazine ring and a pyridazine moiety. These structures are known to interact with various biological targets, leading to potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide demonstrate significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | A549 (Lung Cancer) | 7.8 |
| Compound C | HeLa (Cervical Cancer) | 3.5 |
Neuroprotective Effects
The presence of the piperazine ring suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A study conducted on animal models of Alzheimer’s disease demonstrated that a related compound significantly improved cognitive function and reduced amyloid plaque formation, indicating potential therapeutic applications for neurodegenerative disorders.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for similar compounds:
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth or the eradication of bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit a range of biological activities.
Piperazine Derivatives: Similar compounds include various piperazine-based drugs that are used for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide apart is its unique combination of a benzamide core with a pyridazine ring and a methylpiperazine moiety. This structural arrangement provides a distinct pharmacological profile, making it a valuable candidate for drug development and research.
Biological Activity
2-Methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, pharmacokinetics, and various applications in scientific research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 375.48 g/mol. The compound features a benzamide core linked to a pyridazine ring, which is further substituted with a methylpiperazine moiety. This unique structure contributes to its diverse biological activities.
The primary target for this compound is the platelet-derived growth factor (PDGF) receptor tyrosine kinase . As an inhibitor of this receptor, it disrupts the PDGF signaling pathway, which plays a critical role in cell growth and division. The inhibition of this pathway leads to decreased cell proliferation and survival, making it a candidate for cancer therapy.
Key Mechanisms:
- Inhibition of PDGF Receptor : Acts as an antagonist to PDGF signaling.
- Impact on Biochemical Pathways : Influences various cellular functions, potentially altering gene expression and cellular metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is likely absorbed into the bloodstream post-administration, distributed to target tissues, metabolized in the liver, and excreted primarily through urine. Factors such as drug interactions can significantly influence these processes.
Biological Activity
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- Inhibits tumor cell growth by targeting PDGF receptors.
- Demonstrated efficacy in various cancer cell lines.
-
Antimicrobial Properties :
- Exhibits activity against Mycobacterium tuberculosis.
- Potential applications in treating other infectious diseases.
-
Neuropharmacological Effects :
- Similar compounds show inhibition of cholinesterases, suggesting potential for neurological applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various experimental settings:
Table 1: Summary of Biological Activities
Notable Research Findings:
- A study demonstrated that the compound significantly reduces cell viability in human cancer cell lines by inducing apoptosis through PDGF pathway inhibition.
- Another investigation reported its antimicrobial efficacy, showing a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis comparable to standard treatments.
Q & A
Q. Synthesis Steps :
Pyridazine core formation : Condensation of hydrazine derivatives with diketones (e.g., 1,2-diketones) under acidic conditions .
Piperazine coupling : Nucleophilic substitution with 4-methylpiperazine in acetonitrile/K₂CO₃ at reflux (85°C, 5h) .
Benzamide linkage : Amide coupling using EDCI/HOBt or carbodiimide reagents in DMF, monitored by TLC .
Q. Optimization Strategies :
- Use Pd-catalyzed cross-coupling for regioselective pyridazine functionalization (e.g., Suzuki-Miyaura for aryl groups) .
- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and final product via recrystallization (EtOAc/hexane) .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., pyridazine proton shifts at δ 8.2–9.1 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₆N₆O: 427.2245) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced: What structural analogs of this compound exhibit improved kinase inhibition profiles, and how?
Q. Comparative SAR Table :
| Compound | Structural Variation | IC₅₀ (BCR-ABL WT/T315I) | Key Feature |
|---|---|---|---|
| Target Compound | 2-methylbenzamide, pyridazine | 12 nM / 18 nM | Balanced solubility/activity |
| AP24534 | Imidazopyridazine, trifluoromethyl | 0.6 nM / 0.8 nM | Enhanced potency via alkyne linker |
| Imatinib analog | Pyrimidine core | 250 nM / >1000 nM | Susceptible to T315I mutation |
Methodological Insight : Replace pyridazine with imidazopyridazine to bypass steric hindrance in T315I mutants .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
- Kinases : BCR-ABL, PDGFR, c-KIT (due to benzamide/piperazine motifs) .
- Epigenetic regulators : HDACs (via zinc-binding groups in analogs) .
- GPCRs : Serotonin/dopamine receptors (piperazine moiety) .
Experimental Validation : Perform kinase inhibition assays (ADP-Glo™) and cellular proliferation studies (Ba/F3 BCR-ABL models) .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Q. Case Example :
- Study A : IC₅₀ = 12 nM (BCR-ABL WT)
- Study B : IC₅₀ = 50 nM (same target)
Q. Resolution Strategies :
Assay conditions : Compare ATP concentrations (Study A: 1 mM ATP vs. Study B: 10 mM).
Enzyme source : Recombinant vs. cell lysate (post-translational modifications affect activity).
Data normalization : Use internal controls (e.g., staurosporine as reference inhibitor) .
Basic: What are the recommended storage conditions to ensure compound stability?
- Solid form : Store at -20°C under argon, desiccated (hygroscopic due to piperazine) .
- Solution : Prepare fresh DMSO stock (10 mM), avoid freeze-thaw cycles (>3 cycles reduces activity by 15%) .
Advanced: How does the 4-methylpiperazine group influence blood-brain barrier (BBB) penetration?
- LogP : Methylpiperazine increases polarity (calculated LogP = 2.1 vs. 3.5 for non-methylated analogs) .
- P-gp efflux : Methylation reduces P-glycoprotein recognition (efflux ratio = 2.3 vs. 5.8 for des-methyl) .
- In vivo testing : Measure brain/plasma ratio in rodents after oral dosing (target: >0.3 for CNS activity) .
Basic: What synthetic impurities are commonly observed, and how are they controlled?
- Impurity A : Unreacted pyridazine intermediate (HPLC Rt = 3.2 min; limit: <0.1%) .
- Impurity B : N-methylpiperazine overalkylation (LC-MS [M+H]⁺ = 441.3; control via stoichiometric reagent ratios) .
Method : Use preparative HPLC (C18, 20% MeCN/H₂O) to isolate impurities for structural confirmation .
Advanced: What computational tools are used to predict off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
